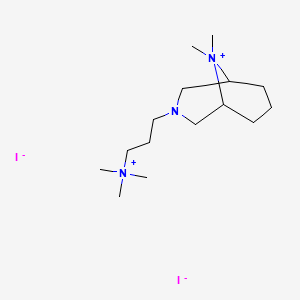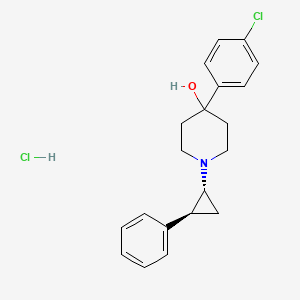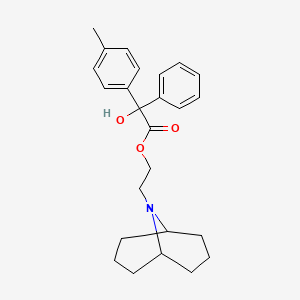![molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7](/img/structure/B13736690.png)
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Cyanobenzylidene)-p-octyloxyaniline is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a cyanobenzylidene group attached to an octyloxyaniline moiety. This compound is known for its liquid crystalline properties, making it a subject of interest in the field of materials science and liquid crystal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Cyanobenzylidene)-p-octyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-octyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(p-Cyanobenzylidene)-p-octyloxyaniline follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
p-Octyloxyaniline and p-cyanobenzaldehyde.Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(p-Cyanobenzylidene)-p-octyloxyaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices due to its liquid crystalline properties.
Mécanisme D'action
The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-Cyanobenzylidene)-p-hexyloxyaniline
- N-(p-Cyanobenzylidene)-p-butoxybenzylamine
- N-(p-Cyanobenzylidene)-p-methoxybenzylamine
Uniqueness
N-(p-Cyanobenzylidene)-p-octyloxyaniline is unique due to its specific combination of a cyanobenzylidene group and an octyloxyaniline moiety. This combination imparts distinct liquid crystalline properties, making it particularly useful in the development of advanced materials for electronic applications.
Propriétés
Numéro CAS |
41335-35-7 |
|---|---|
Formule moléculaire |
C22H26N2O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-[(4-octoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3 |
Clé InChI |
GHEOCRUPTSCQLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
